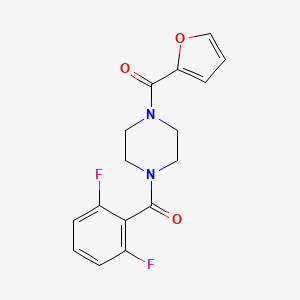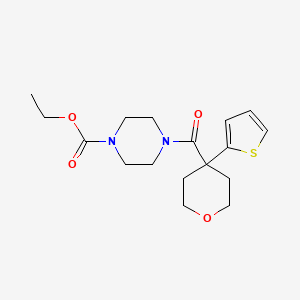
Ethyl 4-(4-thiophen-2-yloxane-4-carbonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carbonyl group attached to the piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperazine ring, with the thiophene and carbonyl groups attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Piperazine derivatives, including this compound, may undergo various chemical reactions. The reactivity of this compound would likely be influenced by the electron-donating and withdrawing effects of the thiophene and carbonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis Applications
Chemical Reactions and Derivative Synthesis : Research by Vasileva et al. (2018) explored the reactivity of ethyl piperazine-1-carboxylate derivatives in chemical reactions to produce various compounds, including N,N′-disubstituted piperazine derivatives, highlighting the versatility of these compounds in synthetic organic chemistry Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018.
Microwave-assisted Synthesis : Başoğlu et al. (2013) conducted microwave-assisted synthesis to create hybrid molecules containing ethyl piperazine-1-carboxylate, investigating their antimicrobial, antilipase, and antiurease activities. This study illustrates the role of ethyl piperazine derivatives in developing compounds with potential pharmacological activities Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013.
Biological Activities
Antimicrobial and Antifungal Activities : The work by Bektaş et al. (2007) focused on synthesizing 1,2,4-Triazole derivatives containing ethyl piperazine-1-carboxylate, evaluating their antimicrobial activities. This research underscores the potential of such derivatives in addressing microbial infections Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.
Antituberculosis Activity : Jeankumar et al. (2013) designed and synthesized ethyl piperazine derivatives as inhibitors of Mycobacterium tuberculosis, showcasing the compound's potential in developing novel antituberculosis agents Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013.
Anti-TMV and Antimicrobial Activities : Research by Reddy et al. (2013) explored the synthesis of new derivatives of piperazine doped with febuxostat, evaluating their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This study indicates the utility of piperazine derivatives in agricultural applications and disease management Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(4-thiophen-2-yloxane-4-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-2-23-16(21)19-9-7-18(8-10-19)15(20)17(5-11-22-12-6-17)14-4-3-13-24-14/h3-4,13H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVYVXLLCCHRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
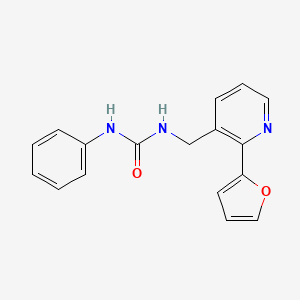
![N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2870901.png)
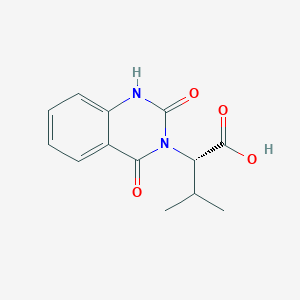
![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2870903.png)
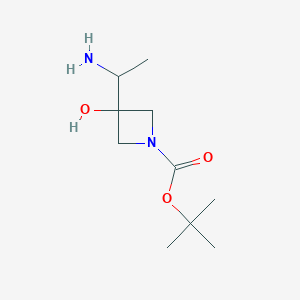

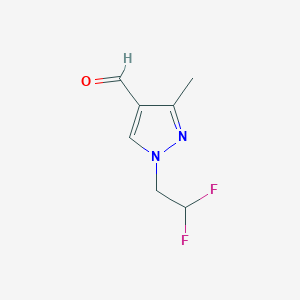
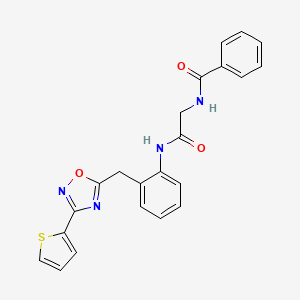
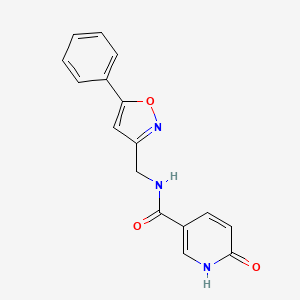
![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylpropanamide](/img/structure/B2870914.png)
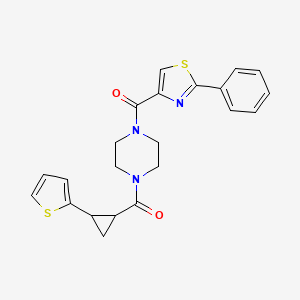
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2870916.png)
![N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2870917.png)
